Cas no 79315-62-1 (4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole)

4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole structure
79315-62-1 structure
Product Name:4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole
CAS-nummer:79315-62-1
MF:C21H17NO3S
MW:363.429584264755
MDL:MFCD11558894
CID:823262
PubChem ID:10384101
Update Time:2024-10-27

4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole Chemische en fysische eigenschappen

Naam en identificatie

    • 4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole
    • 1-(benzenesulfonyl)-4-phenylmethoxyindole
    • 4-benzyloxy-1-(phenylsulfonyl)-1H-indole
    • 4-benzyloxy-1-(phenylsulfonyl)indole
    • 4-phenylmethoxy-1-(phenylsulfonyl)indole
    • AK-42231
    • CTK8C6772
    • FT-0083801
    • KB-187416
    • C21H17NO3S
    • 4-Benzyloxy-1-phenylsulfonyl-1H-indole
    • AX8209574
    • W8492
    • A839649
    • 79315-62-1
    • FT-0651921
    • CS-0156161
    • SCHEMBL17927509
    • 1-(benzenesulfonyl)-4-(benzyloxy)-1H-indole
    • F52932
    • MFCD11558894
    • DS-14056
    • AKOS015855746
    • DTXSID30439086
    • 4-(Phenylmethoxy)-1-(phenylsulfonyl)-1H-indole (ACI)
    • 1-(Benzenesulfonyl)-4-benzyloxyindole
    • 1-(BENZENESULFONYL)-4-(BENZYLOXY)INDOLE
    • DB-075578
    • MDL: MFCD11558894
    • Inchi: 1S/C21H17NO3S/c23-26(24,18-10-5-2-6-11-18)22-15-14-19-20(22)12-7-13-21(19)25-16-17-8-3-1-4-9-17/h1-15H,16H2
    • InChI-sleutel: PJQIKOUOYALITN-UHFFFAOYSA-N
    • LACHT: O=S(N1C2C(=C(C=CC=2)OCC2C=CC=CC=2)C=C1)(C1C=CC=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 363.09291458g/mol
  • Monoisotopische massa: 363.09291458g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 5
  • Complexiteit: 546
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 56.7
  • XLogP3: 4.7

Experimentele eigenschappen

  • Kookpunt: 571.1°C at 760 mmHg

4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole Beveiligingsinformatie

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4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indole Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 18 h, rt
Referentie
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Wichur, Tomasz; Godyn, Justyna; Goral, Izabella; Latacz, Gniewomir; Bucki, Adam; et al, European Journal of Medicinal Chemistry, 2021, 225,

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 min, 0 °C
1.2 30 min, rt
Referentie
The first potent inhibitor of mammalian group X secreted phospholipase A2: elucidation of sites for enhanced binding
Smart, Brian P.; Oslund, Rob C.; Walsh, Laura A.; Gelb, Michael H., Journal of Medicinal Chemistry, 2006, 49(10), 2858-2860

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 18 h, rt
Referentie
Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-aggregation properties against amyloid-beta and tau
Wichur, Tomasz; Pasieka, Anna; Godyn, Justyna; Panek, Dawid; Goral, Izabella; et al, European Journal of Medicinal Chemistry, 2021, 225,

Productiemethode 4

Reactievoorwaarden
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1.2 0 °C; 1 h, 0 °C
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Sipos, Szabolcs; Balint, Balazs; Szabo, Zoltan B.; Ondi, Levente; Csekei, Marton; et al, ACS Omega, 2021, 6(34), 22073-22102

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